2,3,5-Trimethyl-6-nitro-1H-indole
Description
2,3,5-Trimethyl-6-nitro-1H-indole (CAS: 53918-82-4) is a substituted indole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molar mass of 204.23 g/mol . Its structure features three methyl groups at positions 2, 3, and 5 of the indole ring, along with a nitro (-NO₂) substituent at position 4.
Properties
CAS No. |
53918-82-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-9-7(2)8(3)12-10(9)5-11(6)13(14)15/h4-5,12H,1-3H3 |
InChI Key |
CEMDATHNBYHTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted indoles are widely studied for their structural diversity and applications. Below is a comparative analysis of 2,3,5-Trimethyl-6-nitro-1H-indole with structurally related indole derivatives, focusing on substituent effects, spectroscopic data, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity and Stability The nitro group in this compound and 5-Methoxy-3-(2-nitrovinyl)-1H-indole () introduces strong electron-withdrawing effects, which stabilize the indole ring but reduce nucleophilic aromatic substitution (NAS) reactivity compared to electron-rich derivatives like 5-Methoxyindole-3-carboxaldehyde ().
Spectroscopic Differences
- In 5-Methoxy-3-(2-nitrovinyl)-1H-indole , the nitro group’s presence shifts the ¹³C-NMR signal of the adjacent carbon (C-3a) to 128.73 ppm , while the nitro-bearing carbon resonates at 147.14 ppm . Similar shifts are expected in the target compound but require experimental confirmation.
- Fluorinated derivatives (e.g., 5-Fluoro-2,3-dihydro-1H-indole ) exhibit distinct ¹⁹F-NMR signals, which are absent in nitro- or methyl-substituted indoles .
However, related nitro-indoles (e.g., 5-Methoxy-3-(2-nitrovinyl)-1H-indole) are synthesized via condensation of indole aldehydes with nitromethane under acidic conditions (NH₄OAc), yielding nitrovinyl derivatives in one step . By contrast, fluoro-substituted indoles (e.g., 5-Fluoro-1H-indole) often require multi-step sequences involving halogenation or cross-coupling, as seen in 4,5,6,7-Tetrafluoroindole synthesis starting from hexafluorobenzene ().
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